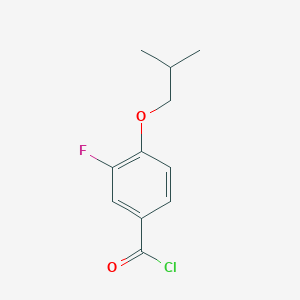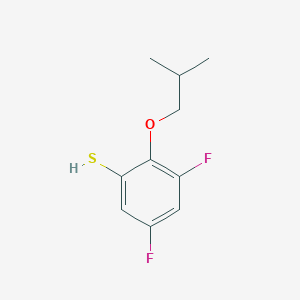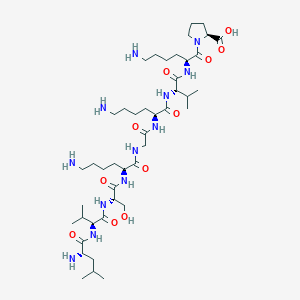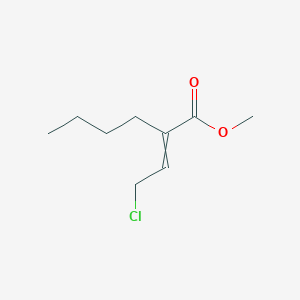
4-iso-Butoxy-3-fluorobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iso-Butoxy-3-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the third position and an iso-butoxy group at the fourth position. This compound is used in various chemical synthesis processes due to its reactive acyl chloride group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-iso-Butoxy-3-fluorobenzoyl chloride typically involves the acylation of 4-iso-butoxy-3-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:
4-iso-Butoxy-3-fluorobenzoic acid+Thionyl chloride→4-iso-Butoxy-3-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zinc chloride can enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-iso-Butoxy-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: Can be used to introduce the 4-iso-butoxy-3-fluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to neutralize the hydrogen chloride formed during the reaction.
Thiols: Reacts to form thioesters, often in the presence of a base.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-iso-Butoxy-3-fluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of amides, esters, and thioesters.
Biology: Used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Involved in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 4-iso-Butoxy-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is exploited in various chemical synthesis processes to introduce the 4-iso-butoxy-3-fluorobenzoyl group into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered and more reactive.
4-iso-Butoxybenzoyl chloride: Lacks the fluorine atom, resulting in different electronic properties.
3-Fluorobenzoyl chloride: Lacks the iso-butoxy group, affecting its reactivity and steric properties.
Uniqueness
4-iso-Butoxy-3-fluorobenzoyl chloride is unique due to the presence of both the iso-butoxy group and the fluorine atom. This combination of substituents imparts distinct steric and electronic properties, making it a valuable reagent in organic synthesis.
Eigenschaften
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-4-3-8(11(12)14)5-9(10)13/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRAZMAJDKASFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)

![tert-Butyl [2-(1-benzothiophen-3-yl)ethyl]carbamate](/img/structure/B15174467.png)
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15174469.png)

![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-(methoxycarbonyl)-, 1,1-dimethylethyl ester](/img/structure/B15174483.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)

![N-[(2-Bromophenyl)methyl]pent-4-ynamide](/img/structure/B15174488.png)


